Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate
CAS No.: 29061-52-7
Cat. No.: VC18397231
Molecular Formula: C24H28N2O2S
Molecular Weight: 408.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29061-52-7 |
|---|---|
| Molecular Formula | C24H28N2O2S |
| Molecular Weight | 408.6 g/mol |
| IUPAC Name | bis[4-(dimethylamino)phenyl]methyl 2-methylbenzenesulfinate |
| Standard InChI | InChI=1S/C24H28N2O2S/c1-18-8-6-7-9-23(18)29(27)28-24(19-10-14-21(15-11-19)25(2)3)20-12-16-22(17-13-20)26(4)5/h6-17,24H,1-5H3 |
| Standard InChI Key | KDHYJULAYMXQIW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1S(=O)OC(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate is systematically named as benzenesulfinic acid, methyl-, bis[4-(dimethylamino)phenyl]methyl ester. Its alternative identifiers include the CAS Registry Number 20393-06-0 and EINECS 249-397-4 . The SMILES notation delineates its structure, featuring two dimethylamino-substituted phenyl groups attached to a methyl toluenesulfinate core .
Table 1: Key Structural Properties
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via nucleophilic substitution reactions involving p-bromotoluene and dimethylaminobenzene derivatives. A typical procedure involves:
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Sulfonation: Treatment of p-toluenesulfonyl chloride with a bis(dimethylamino)phenylmethanol intermediate.
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Esterification: Catalytic condensation under anhydrous conditions to form the sulfinate ester.
Industrial production scales to 25 MT annually, with strict controls on moisture (<1%) and reaction temperature (116–120°C) .
Quality Control Specifications
Manufacturers adhere to rigorous specifications to ensure batch consistency:
Table 2: Manufacturing Specifications
| Parameter | Requirement | Source |
|---|---|---|
| Appearance | Off-white crystalline powder | |
| Melting Point | 116–120°C | |
| Solubility in Methanol | Clear solution at 2.5% | |
| Assay (Anhydrous Basis) | 99.0–100.5% |
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits moderate thermal stability, decomposing above 250°C. It is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and sparingly soluble in water .
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | ~1.2 g/cm³ (estimated) | |
| LogP (Octanol-Water) | 3.8 (predicted) | |
| Vapor Pressure | <0.1 mmHg at 25°C |
Applications in Organic Synthesis
Catalytic Activity
As a weakly acidic catalyst, bis(p-(dimethylamino)phenyl)methyl toluenesulphinate facilitates deprotection of silyl ethers and tetrahydropyranyl (THP) ethers under mild conditions . Its pyridinium-like ions stabilize transition states in acetal and ketal formations, enhancing reaction yields by 15–20% compared to traditional acids like p-toluenesulfonic acid .
Asymmetric Aldol Condensation
In partnership with L-proline, this compound improves enantioselectivity (up to 95% ee) in aldol reactions between dioxanones and aldehydes . The dimethylamino groups donate electron density, polarizing carbonyl substrates for stereoselective bond formation.
Pharmacological and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor to immunosuppressants (e.g., tacrolimus) and anti-obesity agents (e.g., orlistat) . Its role in pancreatic lipase inhibition is under investigation for metabolic disorder therapeutics .
Materials Science
In polymer chemistry, it acts as a photoacid generator (PAG) in photoresists, enabling sub-10 nm lithography patterns.
Future Research Directions
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Mechanistic Studies: Elucidate reaction pathways via in-situ NMR and density functional theory (DFT) calculations.
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Toxicology Profiling: Conduct OECD-compliant assays to evaluate endocrine disruption potential.
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Green Chemistry: Develop solvent-free synthesis methods to reduce environmental footprint.
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